molecular formula C11H12BrN3O B1383080 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-79-2

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1383080
M. Wt: 282.14 g/mol
InChI Key: RZCVLSJZWMTCCF-UHFFFAOYSA-N
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Description

“7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound. It is related to other compounds such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX), which is an O-substituted hydroxylamine . It also has similarities with 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the development of various 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as ALK5 inhibitors has been described .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole has been reported in PubChem .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the boiling point of 3-bromo-tetrahydro-2H-pyran is reported to be 50-52 °C at a pressure of 14 Torr, and its density is predicted to be 1.475±0.06 g/cm3 .

Scientific Research Applications

Antibacterial and Antioxidant Properties

A study by Variya, Panchal, and Patel (2019) explored novel derivatives of pyrazolo[3,4-b]pyridine, including those related to 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, for their antibacterial and antioxidant activities. They discovered that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, and also showed moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Heterocyclic Ring System Construction

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a precursor structurally related to 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine to construct new polyheterocyclic ring systems. These systems have potential applications in various fields of chemical research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biomedical Applications

Donaire-Arias et al. (2022) conducted a review covering the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including compounds similar to 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine. This group of compounds has a diverse range of potential biomedical applications due to the variability of substituents at key positions in their structure (Donaire-Arias et al., 2022).

Potential Anticancer Agents

Stepanenko et al. (2011) synthesized organometallic complexes with structures similar to 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, showcasing their potential as anticancer agents. These complexes were evaluated for their cytotoxicity and cell cycle effects in human cancer cells, as well as for their inhibitory activity against cyclin-dependent kinases (Stepanenko et al., 2011).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has been classified as an irritant .

Future Directions

The future directions of research involving similar compounds have been suggested. For example, the development of small inhibitors targeting ALK5 has been validated as a potential therapeutic strategy for fibrotic diseases and cancer .

properties

IUPAC Name

7-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-8-4-5-13-9-7-14-15(11(8)9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCVLSJZWMTCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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